

Molecular weight and formula of Ethyl 5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-bromo-2-hydroxybenzoate*

Cat. No.: *B1598527*

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 5-bromo-2-hydroxybenzoate**: Properties, Synthesis, and Applications

Executive Summary

Ethyl 5-bromo-2-hydroxybenzoate, also known as Ethyl 5-bromosalicylate, is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its trifunctional nature—possessing an aryl bromide, a phenolic hydroxyl group, and an ethyl ester—makes it a highly versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis and purification, methods for its structural characterization, and an exploration of its applications as a key building block in drug discovery and development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing the causality behind experimental choices and grounding all claims in authoritative sources.

Core Chemical Identity and Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. **Ethyl 5-bromo-2-hydroxybenzoate** is a solid at room temperature, and its identity is established through a combination of unique identifiers and physicochemical characteristics.

Nomenclature and Identifiers

The compound is systematically identified by its IUPAC name and its CAS registry number, which are essential for unambiguous database searches and regulatory compliance.

Identifier	Value	Source
IUPAC Name	ethyl 5-bromo-2-hydroxybenzoate	Sigma-Aldrich
Common Synonym	Ethyl 5-bromosalicylate	Echemi[1]
CAS Number	37540-59-3	Sigma-Aldrich, Apollo Scientific[2]
Molecular Formula	C ₉ H ₉ BrO ₃	Sigma-Aldrich, Echemi[1]
InChI Key	OGILVZCKMMXBJI-UHFFFAOYSA-N	Sigma-Aldrich, Echemi[1]

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, influencing its handling, storage, and reactivity.

Property	Value	Source
Molecular Weight	245.07 g/mol	Sigma-Aldrich
Exact Mass	243.97400 Da	Echemi[1]
Appearance	Solid	Sigma-Aldrich
Empirical Formula	C ₉ H ₉ BrO ₃	Sigma-Aldrich

Synthesis and Purification

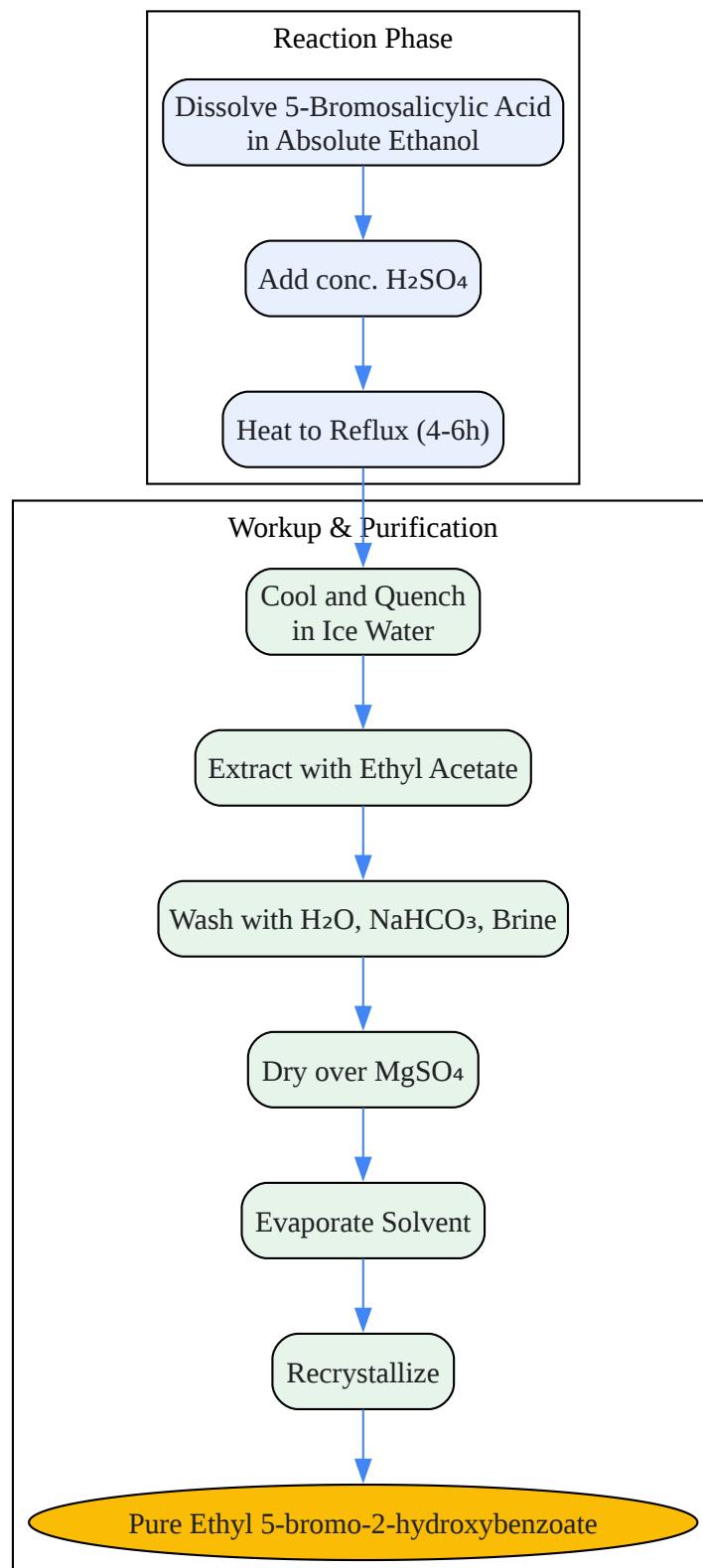
The most direct and common laboratory-scale synthesis of **Ethyl 5-bromo-2-hydroxybenzoate** is the Fischer esterification of its parent carboxylic acid, 5-bromosalicylic acid. This method is favored for its operational simplicity and use of readily available, cost-effective reagents.

Rationale and Mechanism

Fischer esterification is an acid-catalyzed equilibrium reaction. The process involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. A subsequent nucleophilic attack by the ethanol hydroxyl group, followed by proton transfer and elimination of a water molecule, yields the ethyl ester. To drive the equilibrium toward the product, a large excess of the alcohol (ethanol) is typically used as the solvent, and a strong acid catalyst is employed.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a self-validating workflow for synthesizing and purifying the title compound.


Materials:

- 5-Bromosalicylic acid
- Absolute Ethanol (reagent grade, anhydrous)
- Sulfuric acid (concentrated, 98%)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexanes

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromosalicylic acid in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).

- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5% of the volume of ethanol) to the solution. The addition is exothermic and should be done slowly.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
- Workup - Quenching and Extraction:
 - Cool the reaction mixture to room temperature.
 - Slowly pour the mixture into a beaker containing ice water.
 - Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
 - Combine the organic layers and wash sequentially with water, saturated NaHCO_3 solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the purified **Ethyl 5-bromo-2-hydroxybenzoate** as a crystalline solid.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a comprehensive and self-validating structural analysis. While specific spectra for this exact compound are proprietary, the expected data can be reliably predicted based on its structure and data from analogous compounds.[\[3\]](#)[\[4\]](#)

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity.

Proton(s)	Expected δ (ppm)	Multiplicity	Integration	Assignment
-OH	~10.5-11.0	Singlet (broad)	1H	Phenolic hydroxyl
Ar-H	~7.8-8.0	Doublet	1H	Proton ortho to C=O
Ar-H	~7.5-7.7	Doublet of doublets	1H	Proton meta to C=O
Ar-H	~6.9-7.1	Doublet	1H	Proton para to C=O
-OCH ₂ CH ₃	~4.3-4.5	Quartet	2H	Methylene of ethyl ester
-OCH ₂ CH ₃	~1.3-1.5	Triplet	3H	Methyl of ethyl ester

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum will show characteristic absorption bands.

Frequency (cm ⁻¹)	Vibration Type	Functional Group
3100-3400	O-H stretch (broad)	Phenolic -OH
2980-2850	C-H stretch (aliphatic)	Ethyl group
1680-1700	C=O stretch	Ester carbonyl
1550-1600	C=C stretch	Aromatic ring
1200-1300	C-O stretch	Ester C-O
550-650	C-Br stretch	Aryl bromide

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern. A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺2) of nearly equal intensity.

- Expected Molecular Ion (M⁺): m/z 244 and 246
- Key Fragments: Loss of the ethoxy group (-OCH₂CH₃, m/z 45) leading to a fragment at m/z 199/201. Loss of ethanol (-CH₃CH₂OH, m/z 46) is also possible.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of **Ethyl 5-bromo-2-hydroxybenzoate** stems from its three distinct functional groups, which can be manipulated selectively. This makes it a valuable scaffold for building molecular diversity in drug discovery programs.

Caption: Key Reactivity Sites for Synthetic Diversification.

- **Aryl Bromide:** The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of new aryl, alkyl, vinyl, or amino groups, enabling rapid lead optimization.

- Phenolic Hydroxyl: The acidic proton can be deprotonated to form a phenoxide, a potent nucleophile for Williamson ether synthesis. This allows for the attachment of various side chains, which can modulate solubility, cell permeability, and target binding.
- Ethyl Ester: The ester group can be hydrolyzed (saponified) to the corresponding carboxylic acid, which can then be converted into amides, or it can be reduced to a primary alcohol. These transformations are fundamental in medicinal chemistry for creating hydrogen bond donors/acceptors and altering the molecule's overall polarity.

This compound is a structural analog to intermediates used in the synthesis of novel antibacterial agents, such as inhibitors of the FabG enzyme, which is part of the essential bacterial fatty acid synthesis pathway in ESKAPE pathogens.^[5] Its framework is also found in various other classes of bioactive molecules, highlighting its broad applicability in constructing libraries of potential therapeutic agents.

Safety, Handling, and Storage

Proper handling of **Ethyl 5-bromo-2-hydroxybenzoate** is essential to ensure laboratory safety. It is classified as acutely toxic and an irritant.^[2]

Hazard Identification

Class	GHS Pictogram	Hazard Code	Statement
Acute Toxicity, Oral	GHS06	H301	Toxic if swallowed.
Acute Toxicity, Dermal	GHS07	H312	Harmful in contact with skin. ^{[1][2]}
Acute Toxicity, Inhalation	GHS07	H332	Harmful if inhaled. ^{[1][2]}
Skin Irritation	GHS07	H315	Causes skin irritation. ^[2]
Eye Irritation	GHS07	H319	Causes serious eye irritation. ^[2]
STOT SE 3	GHS07	H335	May cause respiratory irritation. ^[2]

Recommended Handling and Storage

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2][6]
- Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[1][2][6]
- Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] The substance should be stored locked up.[2]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

Ethyl 5-bromo-2-hydroxybenzoate is a compound of significant strategic value for synthetic and medicinal chemists. Its well-defined chemical properties, straightforward synthesis, and, most importantly, its multifunctional nature provide a robust platform for the development of novel compounds. The ability to selectively functionalize the aryl bromide, phenolic hydroxyl, and ester groups allows for the systematic exploration of chemical space, making it an indispensable tool in the design and synthesis of next-generation therapeutics and other high-value chemical entities. Adherence to strict safety protocols is mandatory when handling this potent chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 37540-59-3|Ethyl 5-bromo-2-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 4. Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8 | Benchchem [benchchem.com]
- 5. Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Molecular weight and formula of Ethyl 5-bromo-2-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598527#molecular-weight-and-formula-of-ethyl-5-bromo-2-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com